5-(4-fluorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(4-Fluorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to the thiadiazole ring
Preparation Methods
The synthesis of 5-(4-fluorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-fluoroaniline with thiosemicarbazide under acidic conditions to form the intermediate 4-fluorophenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound. The reaction conditions generally require refluxing the mixture at elevated temperatures to ensure complete cyclization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
5-(4-Fluorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its use as an anti-inflammatory and anticancer agent, with promising results in preclinical studies.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of enzymes or receptors involved in disease processes. For example, it may act as an inhibitor of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting therapeutic effects.
Comparison with Similar Compounds
5-(4-Fluorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine can be compared with other similar compounds, such as:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorophenyl group and has shown potential as an anti-cancer agent.
N-[(5-(6-(4-fluorophenyl)pyridine-3-yl)1,3,4-oxadiazol-2-yl)methyl]-substituted-1-amine: This compound has been evaluated for its antiproliferative activity against different cell lines.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Properties
CAS No. |
827580-58-5 |
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Molecular Formula |
C14H10FN3S |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C14H10FN3S/c15-11-8-6-10(7-9-11)13-17-18-14(19-13)16-12-4-2-1-3-5-12/h1-9H,(H,16,18) |
InChI Key |
CVBATCIVDLMXEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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